

4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine

SMILES and InChIKey string

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine

Cat. No.: B066629

[Get Quote](#)

An In-Depth Technical Guide to **4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine**: Synthesis, Applications, and Core Chemical Properties

Executive Summary

This technical guide provides a comprehensive overview of **4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine**, a critical heterocyclic building block in modern medicinal chemistry. The document details the compound's chemical identity, physicochemical properties, and its pivotal role as a key intermediate in the synthesis of prominent pharmaceutical agents, most notably the broad-spectrum antifungal drug Voriconazole.^{[1][2][3][4][5]} A detailed, industrially relevant synthesis protocol is presented, alongside essential safety, handling, and storage information. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utility of this versatile pyrimidine derivative.

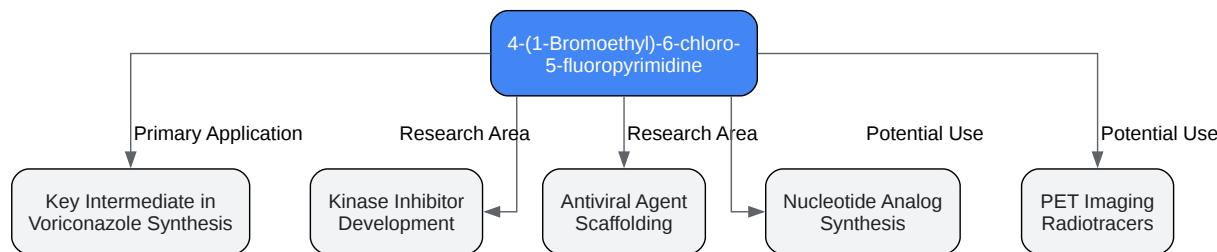
Chemical Identity and Properties

4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine is a polysubstituted pyrimidine ring, a structural motif of significant interest in drug design due to its presence in nucleobases and its ability to engage in various biological interactions. The strategic placement of chloro, fluoro, and bromoethyl groups provides multiple reactive sites and modulates the molecule's electronic and steric properties.

1.1 Chemical Identifiers

Identifier	Value
IUPAC Name	4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine[6]
CAS Number	188416-28-6[6]
SMILES	CC(C1=C(C(=NC=N1)Cl)F)Br[6]
InChIKey	AAESVRBYUDTWKH-UHFFFAOYSA-N[6]

1.2 Physicochemical Properties

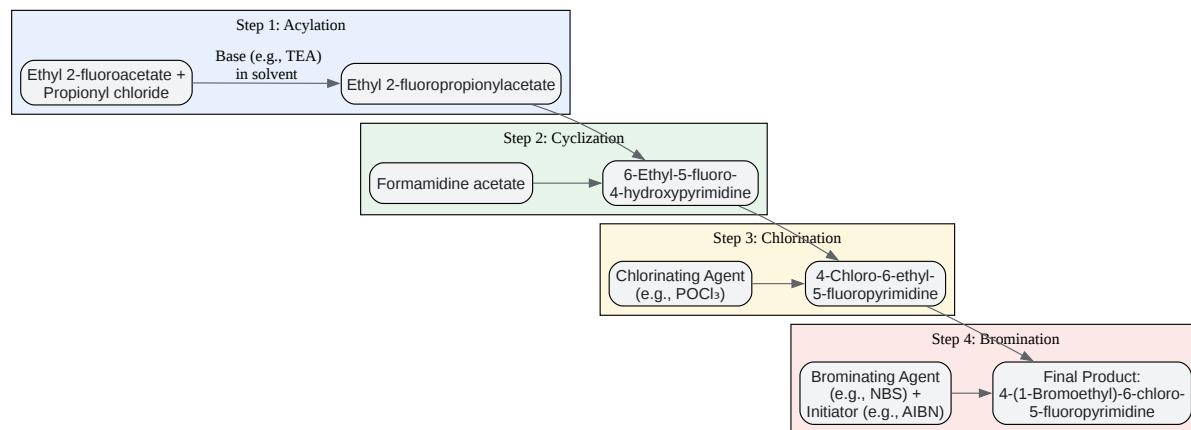

Property	Value	Source
Molecular Formula	C ₆ H ₅ BrClFN ₂	PubChem[6]
Molecular Weight	239.47 g/mol	PubChem[6]
Boiling Point	257.85°C at 760 mmHg	MySkinRecipes[7]
Density	1.725±0.06 g/cm ³ (Predicted)	Echemi[8]

Significance and Applications in Drug Discovery

The unique arrangement of functional groups makes **4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine** a highly valuable intermediate in pharmaceutical synthesis.

- Key Intermediate for Voriconazole: The compound is most famously recognized as a crucial precursor in the synthesis of Voriconazole, a second-generation triazole antifungal agent used to treat serious, invasive fungal infections.[1][2][3] The bromoethyl group serves as the electrophilic site for coupling with the triazole moiety, a critical step in constructing the final drug molecule.
- Versatile Synthetic Building Block: Beyond Voriconazole, its structure is leveraged in broader drug discovery efforts. The reactive bromoethyl moiety allows for nucleophilic substitution, enabling the introduction of diverse side chains to explore structure-activity relationships (SAR).

- **Modulation of Pharmacological Properties:** The halogen substituents play a critical role. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the chlorine atom provides another potential site for modification via cross-coupling reactions or nucleophilic aromatic substitution.
- **Emerging Applications:** Researchers utilize this compound in the development of other biologically active molecules, including kinase inhibitors and antiviral agents, where the pyrimidine core acts as a scaffold.^[7] Its structure is also valuable for synthesizing nucleotide analogs for potential anticancer therapies and for creating radiolabeled tracers for positron emission tomography (PET) imaging.


[Click to download full resolution via product page](#)

Caption: Core applications of the title compound in pharmaceutical R&D.

Synthesis Methodology

An efficient and industrially scalable synthesis route starts from inexpensive, readily available materials, avoiding the high cost associated with earlier methods that used 5-fluorouracil.^{[1][2]} The following protocol is adapted from a patented method that emphasizes yield, safety, and simplicity.^[1]

Workflow Overview

[Click to download full resolution via product page](#)

Caption: Four-step synthesis workflow from ethyl 2-fluoroacetate.

3.1 Detailed Experimental Protocol

This protocol is for informational purposes and should only be performed by qualified chemists in a controlled laboratory setting.

Step 1: Synthesis of 2-fluoro Propionylacetic acid ethyl ester

- To a suitable reaction vessel, add the solvent and triethylamine.
- Cool the mixture to 15–30°C.

- Slowly add a mixture of ethyl 2-fluoroacetate and propionyl chloride while maintaining the temperature.
- Stir the reaction for 10–16 hours.
- Upon completion, perform a standard aqueous work-up. Recover the solvent, extract the product, dry the organic layer, and purify by rectification to obtain the target ester.[\[1\]](#)

Step 2: Synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine

- In a three-necked flask, dissolve sodium methoxide in methanol and cool to 10°C.
- Add the 2-fluoro propionylacetic acid ethyl ester from Step 1 dropwise.
- Add formamidine acetate to the mixture in one portion.
- Stir the reaction at 15°C for approximately 20 hours.
- After the reaction, cool to 0°C and adjust the pH to 6 with acetic acid.
- Heat the solution and filter while hot. The filtrate is then concentrated under reduced pressure to yield the solid product.[\[1\]](#)

Step 3: Chlorination

- The cyclized product from Step 2 is treated with a chlorinating agent, such as phosphorus oxychloride (POCl_3).
- The reaction is typically heated to drive it to completion.
- After the reaction, the excess chlorinating agent is carefully quenched, and the product is isolated via extraction and solvent removal to yield 4-chloro-6-ethyl-5-fluoropyrimidine.[\[9\]](#)

Step 4: Bromination

- Dissolve the chlorinated product from Step 3 in a suitable solvent (e.g., dichloroethane).

- Add a brominating agent, such as N-Bromosuccinimide (NBS), and a radical initiator (e.g., AIBN).
- Heat the mixture to reflux (e.g., 60-75°C) for 10-13 hours.
- After the reaction, quench with water, separate the organic layer, and wash it sequentially with sodium bisulfite solution and water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and recover the solvent by distillation under reduced pressure to obtain the final product, 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine, as a light yellow liquid.^[1] Yields of 88-93% have been reported for this final step.^[1]

Analytical Characterization

The identity and purity of **4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine** are confirmed using standard analytical techniques. Commercial suppliers typically provide material with a purity of >95% as determined by High-Performance Liquid Chromatography (HPLC).^[10] Structural confirmation is achieved through methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).^[11]

Safety, Handling, and Storage

5.1 Hazard Identification

According to GHS classification, this compound presents the following hazards:

- H315: Causes skin irritation.^{[6][8]}
- H319: Causes serious eye irritation.^[6]
- H335: May cause respiratory irritation.^[6]

5.2 Handling and Personal Protective Equipment (PPE)

- Work in a well-ventilated area or a chemical fume hood.^[12]

- Wear appropriate PPE, including chemical-impermeable gloves, safety goggles, and a lab coat.[12]
- Avoid contact with skin and eyes. Avoid breathing dust, fumes, or vapors.[12]
- Use spark-proof tools and remove all sources of ignition during handling.[12]

5.3 Storage

- Store in a tightly closed container in a cool, dry place.
- Recommended storage temperature is between 2-8°C.[7]

Conclusion

4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine stands out as a high-value synthetic intermediate, primarily due to its indispensable role in the production of Voriconazole. Its well-defined reactivity and the synergistic effects of its halogen substituents make it a versatile tool for medicinal chemists. As research into novel kinase inhibitors, antiviral agents, and other complex therapeutics continues, the demand for such strategically functionalized heterocyclic building blocks is expected to grow, ensuring its continued relevance in the field of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN103896855A - Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine | 188416-28-6 [chemicalbook.com]
- 4. 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine CAS#: [amp.chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine | C6H5BrClFN2 | CID 10911633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine [myskinrecipes.com]
- 8. echemi.com [echemi.com]
- 9. 137234-74-3|4-Chloro-6-ethyl-5-fluoropyrimidine|BLD Pharm [bldpharm.com]
- 10. dev.klivon.com [dev.klivon.com]
- 11. 188416-28-6|4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine|BLD Pharm [bldpharm.com]
- 12. echemi.com [echemi.com]
- To cite this document: BenchChem. [4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine SMILES and InChIKey string]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b066629#4-1-bromoethyl-6-chloro-5-fluoropyrimidine-smiles-and-inchikey-string>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com